1-Naphthyl chloroformate

Vue d'ensemble

Description

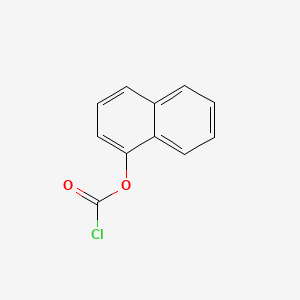

1-Naphthyl chloroformate is a chemical compound with the empirical formula C11H7ClO2 . It has a molecular weight of 206.63 . It is used in the preparation of various compounds .

Synthesis Analysis

Chloroformates, including 1-Naphthyl chloroformate, are often produced by the direct reaction of an isocyanate with a phenol . For example, methyl isocyanate can react with 1-naphthol to produce 1-Naphthyl chloroformate . Alternatively, 1-naphthol can be treated with excess phosgene to produce 1-naphthyl chloroformate, which can then be converted to other compounds by reaction with amines .

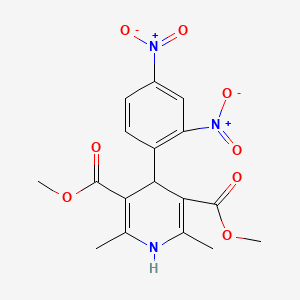

Molecular Structure Analysis

1-Naphthyl chloroformate contains a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .

Chemical Reactions Analysis

Chloroformates, including 1-Naphthyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced .

Physical And Chemical Properties Analysis

1-Naphthyl chloroformate has a refractive index of 1.598 and a density of 1.273 g/mL at 20 °C .

Applications De Recherche Scientifique

Preparation of Carbonates

1-Naphthyl chloroformate is used in the preparation of carbonates . For example, it was used in the preparation of 4-benzyl-2-(4-methoxyphenyl)oxazol-5-yl naphthalen-1-ylcarbonate .

Preparation of Carboxylates

It is also used in the preparation of carboxylates . An example of this is the preparation of naphthalen-1-yl 4-benzyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydrooxazole-4-carboxylate .

Preparation of Oxazoles

1-Naphthyl chloroformate is used in the preparation of oxazoles . For instance, it was used in the preparation of 2-(4-methoxyphenyl)-4-methyloxazol-5-yl naphthalen-1-ylcarbonate .

Solvolysis Studies

1-Naphthyl chloroformate has been used in solvolysis studies . The specific rates of solvolysis of 1-naphthyl chloroformate have been determined in a wide range of solvents at 2.0 and 10.0 oC . These give a satisfactory correlation over the full range of solvents when the extended (two-term) Grunwald-Winstein equation is applied .

Mechanistic Studies

It is used in mechanistic studies of nucleophilic substitution reactions . The magnitudes of the l and m values can give important indications regarding the mechanism of solvolysis .

Preparation of Naphthoyl Chlorides

1-Naphthyl chloroformate is used in the preparation of naphthoyl chlorides . These observations were compared with those previously reported for phenyl chloroformates and naphthoyl chlorides .

Mécanisme D'action

Target of Action

1-Naphthyl chloroformate is a chemical compound used primarily in organic synthesis . Its primary targets are organic molecules, particularly those containing amine groups . The compound interacts with these targets to facilitate the formation of carbamates .

Mode of Action

The mode of action of 1-Naphthyl chloroformate involves the reaction of the chloroformate group with an amine to form a carbamate . This reaction is often used in the synthesis of other compounds, such as carbaryl, a widely used insecticide . The reaction can be summarized as follows:

R-NH2+ClC(O)OC10H7→R-NHC(O)OC10H7+HCl\text{R-NH}_2 + \text{ClC(O)OC}_{10}\text{H}_7 \rightarrow \text{R-NHC(O)OC}_{10}\text{H}_7 + \text{HCl} R-NH2+ClC(O)OC10H7→R-NHC(O)OC10H7+HCl

where R-NH2 represents an amine and ClC(O)OC10H7 represents 1-Naphthyl chloroformate .

Biochemical Pathways

The biochemical pathways affected by 1-Naphthyl chloroformate are primarily those involved in the synthesis of carbamates . Carbamates are used in a variety of applications, including as insecticides, pharmaceuticals, and in organic synthesis .

Pharmacokinetics

Like other chloroformates, it is likely to be rapidly metabolized and excreted .

Result of Action

The primary result of the action of 1-Naphthyl chloroformate is the formation of carbamates . These compounds have a wide range of uses, from pest control to pharmaceuticals .

Action Environment

The efficacy and stability of 1-Naphthyl chloroformate can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it should be handled in a well-ventilated area due to the risk of inhalation .

Safety and Hazards

1-Naphthyl chloroformate is moderately toxic by ingestion and is a severe eye and skin irritant . When heated to decomposition, it emits toxic fumes of Cl- . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

naphthalen-1-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFQZPDRRGHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063170 | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl chloroformate | |

CAS RN |

3759-61-3 | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylchlorocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 1-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

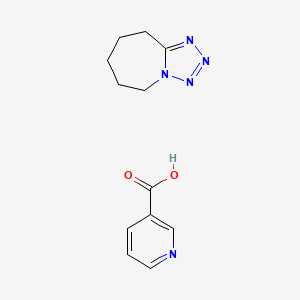

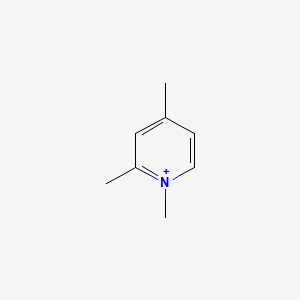

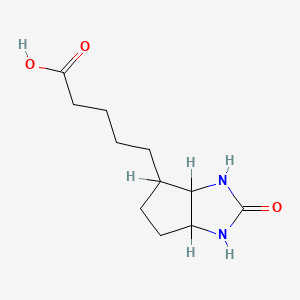

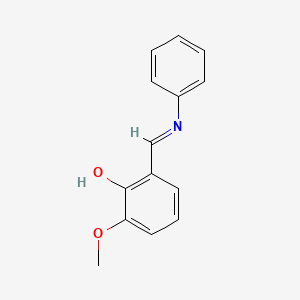

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the solvolysis of 1-Naphthyl chloroformate?

A1: Studying the solvolysis of 1-Naphthyl chloroformate provides valuable information about its reactivity and reaction mechanisms in different solvent environments. [] By analyzing the rate of solvolysis across various solvents, researchers can gain insights into the influence of solvent properties on the reaction pathway. This information is crucial for understanding the compound's behavior in different chemical and biological systems.

Q2: How does the extended Grunwald-Winstein equation contribute to understanding 1-Naphthyl chloroformate's reactivity?

A2: The extended Grunwald-Winstein equation is a powerful tool for analyzing the influence of solvent properties on solvolysis reactions. [] By correlating the solvolysis rates of 1-Naphthyl chloroformate in different solvents with specific solvent parameters, researchers can quantify the relative importance of different factors, such as solvent ionizing power and nucleophilicity, on the reaction rate. This analysis helps elucidate the underlying reaction mechanism and provides valuable insights for predicting the compound's behavior in diverse environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)